molecular formula C11H8ClN5O B1377290 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one CAS No. 1394042-50-2

3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

Cat. No. B1377290
CAS RN: 1394042-50-2
M. Wt: 261.67 g/mol
InChI Key: DAKKYCKOQKHYBU-UHFFFAOYSA-N
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Description

The compound “3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one” is a type of pyrazolotriazine . Pyrazolotriazines are a class of heterocyclic compounds that have been studied for their reactions with alkyl halides and formaldehyde . They are structurally similar to purine bases and have been used as herbicides, pesticides, and medicinal compounds .


Synthesis Analysis

The synthesis of this compound involves the reaction of 7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one with alkyl halides and formaldehyde . This reaction occurs with retention of the pyrazolotriazine structure . The compound is alkylated regioselectively at the N-3 atom of the triazine fragment under mild conditions to give the 3-alkyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-ones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrazolotriazine core, which is a bicyclic system containing a pyrazole ring fused with a triazine ring . The compound also contains a phenyl group and a chloromethyl group attached to the pyrazolotriazine core .

Scientific Research Applications

Synthesis and Reactivity

The compound 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one serves as a foundational chemical in the synthesis of novel pyrazolo[3,4-d][1,2,3]triazines. Researchers have explored its reactions with alkyl halides and formaldehyde, maintaining the integrity of the pyrazolotriazine structure. For instance, its reaction with ethyl chloroacetate prepared ethyl 2-(4-oxo-7-phenyl-4,7-dihydro-3H-pyrazolo[3,4-d][1,2,3]triazin-3-yl)-acetate, which was then utilized to synthesize corresponding hydrazides. This approach aimed at introducing pyrazole or 1,3,4-oxadiazole fragments into the side chain of a bicyclic system, demonstrating its versatile reactivity and potential for creating structurally diverse derivatives (Gurenko et al., 2014).

Chemical Transformations

The compound's reaction with thionyl chloride has been studied extensively, revealing its potential for complex chemical transformations. For example, in the presence of dimethyl formamide, it yields a mixture of 5-chloro-N-formyl-1-phenyl-1H-pyrazole-4-carboxamide among other derivatives. Such reactions underscore the compound's utility in synthesizing a variety of chemically and pharmacologically relevant molecules (Khutova et al., 2013).

Antimicrobial Activity

Beyond structural and synthetic applications, derivatives of this compound have been explored for biological activities. Notably, 6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl) methylene)-N4-aryl-1, 3, 5-triazine-2, 4-diamine derivatives exhibited significant antibacterial and antifungal activities. This indicates the potential of such compounds in developing new antimicrobial agents, thus extending the scientific applications of this compound beyond mere chemical curiosity to tangible therapeutic avenues (Kushwaha & Sharma, 2022).

Future Directions

Future research could focus on further exploring the chemical reactions of this compound and its derivatives . Additionally, the biological activity of this compound could be further investigated for potential applications in medicine and agriculture .

properties

IUPAC Name

3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKKYCKOQKHYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
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3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Reactant of Route 3
3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Reactant of Route 4
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3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Reactant of Route 5
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3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
Reactant of Route 6
3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one

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